molecular formula C26H24Cl2N6O2 B14118010 5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride CAS No. 5318-84-3

5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride

Cat. No.: B14118010
CAS No.: 5318-84-3
M. Wt: 523.4 g/mol
InChI Key: ZIEKIMQYEGTIDT-UHFFFAOYSA-N
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Description

5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride is a complex organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-containing compounds typically involves the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivatives . The specific synthetic route for 5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride would involve the appropriate selection of starting materials and reaction conditions to ensure the formation of the imidazole ring and the incorporation of the chloro and carboxamide groups.

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is becoming increasingly important in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

Imidazole-containing compounds, including 5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride, can undergo various chemical reactions such as:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole derivatives can yield imidazoles with higher oxidation states, while substitution reactions can introduce various functional groups onto the imidazole ring, enhancing its chemical and biological properties .

Scientific Research Applications

5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the chloro and carboxamide groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Astemizole: Another antihistaminic agent.

    Omeprazole: An antiulcer agent.

Uniqueness

What sets 5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of both chloro and carboxamide groups, along with the imidazole ring, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

5318-84-3

Molecular Formula

C26H24Cl2N6O2

Molecular Weight

523.4 g/mol

IUPAC Name

5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride

InChI

InChI=1S/C26H23ClN6O2.ClH/c27-20-12-18(25(34)32-21-5-1-3-16(14-21)23-28-7-8-29-23)11-19(13-20)26(35)33-22-6-2-4-17(15-22)24-30-9-10-31-24;/h1-6,11-15H,7-10H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35);1H

InChI Key

ZIEKIMQYEGTIDT-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)C(=O)NC4=CC=CC(=C4)C5=NCCN5.Cl

Origin of Product

United States

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